molecular formula C23H23ClN4O5S2 B2664459 N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride CAS No. 1329877-56-6

N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride

Cat. No.: B2664459
CAS No.: 1329877-56-6
M. Wt: 535.03
InChI Key: MPVUVORKXHDTDW-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride is a structurally complex small molecule characterized by a benzothiophene core substituted with a nitro group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with two distinct moieties:

  • A diethylaminoethyl group, which enhances solubility and bioavailability via protonation in physiological conditions.
  • A [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl group, a fused bicyclic system combining a benzothiazole ring with a 1,3-dioxolane ring. This moiety likely contributes to metabolic stability and target binding specificity.

The hydrochloride salt form improves aqueous solubility, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S2.ClH/c1-3-25(4-2)7-8-26(23-24-16-11-17-18(32-13-31-17)12-20(16)34-23)22(28)21-10-14-9-15(27(29)30)5-6-19(14)33-21;/h5-6,9-12H,3-4,7-8,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVUVORKXHDTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Nitro Group: The nitro group is typically introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Dioxolobenzothiazole Moiety: This step involves the condensation of a dioxolobenzothiazole derivative with the benzothiophene core under acidic or basic conditions.

    Addition of the Diethylaminoethyl Side Chain: The diethylaminoethyl group is introduced through an alkylation reaction using diethylamine and an appropriate alkylating agent.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl side chain, leading to the formation of N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiophene core and the dioxolobenzothiazole moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiophene and dioxolobenzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds similar to N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may act by inhibiting specific pathways involved in tumor growth and proliferation. It has been noted for its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Case Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including human chronic myelogenous leukemia cells .

Neuropharmacological Applications

The compound's structure suggests potential applications in neuropharmacology:

  • Neuroprotective Effects : Preliminary research indicates that related compounds may offer neuroprotective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
  • Case Studies : Investigations into the effects of similar benzothiazole derivatives have shown promise in improving cognitive function in animal models of Alzheimer's disease .

Antibacterial Properties

The antibacterial potential of this compound is also noteworthy:

  • Mechanism of Action : The presence of the benzothiazole moiety is linked to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. This is likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
  • Case Studies : In laboratory settings, compounds with similar structures have been tested against various bacterial strains, showing effectiveness comparable to traditional antibiotics .

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The nitro group and the diethylaminoethyl side chain play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural and synthetic parallels with benzothiazole and benzothiophene derivatives. Below is a comparative analysis based on key parameters:

Structural Analogues from Literature

Compound Name Core Structure Substituents Synthesis Yield Key Features Reference
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Benzothiazole 4-Chlorophenyl-thiazolidinone 70% Antimicrobial activity; characterized by NMR/IR
N-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h) Benzothiazole 2,6-Difluorophenyl-thiazolidinone 60% Moderate yield; electron-withdrawing substituents
N-[2-(2-Chloro-6-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4i) Benzothiazole 2-Chloro-6-fluorophenyl-thiazolidinone 37% Low yield due to steric hindrance
Target Compound Benzothiophene Diethylaminoethyl + [1,3]dioxolo-benzothiazole + 5-nitro Not reported Enhanced solubility (HCl salt); potential for improved binding specificity N/A

Key Differences and Implications

Core Structure :

  • The target compound features a benzothiophene core, whereas analogs like 4g–4i use a benzothiazole core. Benzothiophene’s sulfur atom and fused aromatic system may alter electronic properties and binding affinity compared to benzothiazole derivatives .

Substituent Complexity: The diethylaminoethyl group in the target compound confers pH-dependent solubility, a feature absent in simpler aryl-substituted analogs. This could enhance pharmacokinetic profiles.

Synthetic Challenges :

  • Analogs with bulky substituents (e.g., 4i) show reduced yields (37%) due to steric hindrance. The target’s complex substituents may necessitate optimized coupling conditions (e.g., EDCI/HOBt in DMF, as in ).

Physicochemical Properties :

  • The hydrochloride salt of the target compound ensures higher aqueous solubility compared to neutral carboxamides like 4g–4i.
  • The 5-nitro group on benzothiophene may act as an electron-withdrawing group, influencing reactivity or binding interactions .

Biological Activity

N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride is a synthetic compound with significant potential in various biological applications. This article provides an overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C25H27ClN4O5S
  • Molecular Weight : 531.0 g/mol
  • CAS Number : 1052537-76-4

Its unique structure allows for interactions with various biological targets, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate cellular signaling pathways, leading to various physiological responses. The compound may bind to DNA or proteins involved in cell proliferation and apoptosis, influencing cancer cell growth and survival.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of benzothiazole derivatives similar to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
5A5498.76 ± 1.69
6HCC8276.26 ± 0.33
8NCI-H3586.48 ± 0.11

These results indicate that modifications in the benzothiazole structure can enhance antitumor efficacy .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria showed promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 100 µg/mL
Escherichia coli< 200 µg/mL

These findings suggest that the compound may possess broad-spectrum antimicrobial activity .

Study on Antitumor Efficacy

A study conducted on a series of benzothiazole derivatives reported that compounds similar to N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide exhibited significant antiproliferative effects in vitro. The study utilized both 2D and 3D cell culture models to assess the cytotoxicity of these compounds against lung cancer cell lines (HCC827 and NCI-H358), revealing a marked difference in efficacy between the two models .

Antimicrobial Testing

Another research effort focused on evaluating the antimicrobial properties of derivatives related to this compound. The study employed broth microdilution methods according to CLSI guidelines and found that several derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on the benzothiazole scaffold .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing this compound, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and nitration. Key intermediates (e.g., benzothiazole or benzothiophene derivatives) should be purified via column chromatography and characterized using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-nitrated derivatives .
  • Data Analysis : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final product purity using HPLC (>95% purity threshold) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodology : Employ X-ray crystallography for definitive structural confirmation if single crystals are obtainable. For amorphous forms, use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., nitro groups at ~1520 cm1^{-1}, carbonyl stretches at ~1680 cm1^{-1}) and 1^1H NMR to verify proton environments (e.g., diethylaminoethyl protons at δ 2.5–3.5 ppm) .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis yield and scalability?

  • Methodology : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., reagent stoichiometry, temperature, reaction time). For example, a central composite design can identify optimal conditions for the nitro-group introduction, minimizing byproducts like reduced amines . Bayesian optimization algorithms may further enhance yield predictions by iteratively refining reaction parameters .
  • Case Study : In flow-chemistry setups, continuous processing improves heat transfer and reduces side reactions (e.g., hydrolysis of the dioxolo group) by maintaining precise temperature control .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodology : Conduct dose-response assays across multiple cell lines (e.g., HEK-293 for cytotoxicity, MCF-7 for anticancer activity) to establish selectivity indices. Use molecular docking to correlate structural features (e.g., nitro group positioning) with target binding (e.g., DNA topoisomerase II inhibition) .
  • Statistical Approach : Apply ANOVA to assess variability in biological replicates and identify confounding factors (e.g., solvent residues affecting cell viability) .

Q. What computational methods predict the compound’s reactivity in novel reaction environments?

  • Methodology : Density functional theory (DFT) calculations can model electron-density distributions, highlighting reactive sites (e.g., the nitro group’s electrophilicity). Molecular dynamics simulations assess stability in aqueous vs. lipid membranes, guiding formulation strategies .
  • Validation : Compare computational predictions with experimental kinetic data (e.g., second-order rate constants for nucleophilic attacks) .

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